molecular formula C16H16N4O B1663652 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 199433-58-4

4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Cat. No. B1663652
M. Wt: 280.32 g/mol
InChI Key: JTVBXQAYBIJXRP-SNVBAGLBSA-N
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Description

“4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide” is a pyrrolopyridine . It is also known by other names such as Y-33075 and Y-39983 .


Molecular Structure Analysis

The molecular formula of the compound is C16H16N4O . The InChI representation is InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1 . The compound has a molecular weight of 280.32 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.32 g/mol . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Scientific Field: Environmental Research

    • Application Summary : The compound could potentially be used in environmental sciences, although the specific applications are not detailed in the sources.
    • Results or Outcomes : The specific results or outcomes are not detailed in the sources.
  • Scientific Field: Nanotechnology

    • Application Summary : Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . Exceptionally high surface areas can be achieved through the rational design of nanomaterials . Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .
    • Methods of Application : The methods of application in nanotechnology could vary widely depending on the specific application. It could involve laboratory experiments, field studies, or computational modeling .
    • Results or Outcomes : The specific results or outcomes are not detailed in the sources .
  • Scientific Field: Industrial Research

    • Application Summary : This compound possesses unique properties that make it promising for various applications, including drug development and understanding molecular interactions.
    • Methods of Application : The methods of application in industrial research could vary widely depending on the specific application. It could involve laboratory experiments, field studies, or computational modeling.
    • Results or Outcomes : The specific results or outcomes are not detailed in the sources.
  • Scientific Field: Zero Emission Hydrogen Mobility

    • Application Summary : This compound could potentially be used in the development of zero-emission hydrogen mobility that performs even under the demanding conditions of motor racing .
    • Methods of Application : The methods of application in this field could involve the development of a more comprehensive powertrain system .
    • Results or Outcomes : The specific results or outcomes are not detailed in the sources .

properties

IUPAC Name

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBXQAYBIJXRP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173718
Record name Y-33075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-(1-aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-, (R)-

CAS RN

199433-58-4
Record name Y-33075
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199433584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y-33075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Y-33075
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00ALI1GAY2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Reactant of Route 3
4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Reactant of Route 4
4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Reactant of Route 5
4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Reactant of Route 6
4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Citations

For This Compound
4
Citations
H Tanihara, M Inatani, M Honjo… - Archives of …, 2008 - jamanetwork.com
Objective To investigate the effects and safety of topical administration of an ophthalmic solution of a selective Rho-associated coiled coil-forming protein kinase (ROCK) inhibitor, SNJ-…
Number of citations: 177 jamanetwork.com
R Thiruchelvi, C Shivanika - Materials Today: Proceedings, 2021 - Elsevier
Considered as the one of the leading irreversible loss of vision causing optic neuropathy, Glaucoma is estimated to hit more than 80 million by the end of 2020 via population survey. …
Number of citations: 3 www.sciencedirect.com
G Loirand - Pharmacological reviews, 2015 - ASPET
Rho-associated kinases ROCK1 and ROCK2 are key regulators of actin cytoskeleton dynamics downstream of Rho GTPases that participate in the control of important physiologic …
Number of citations: 166 pharmrev.aspetjournals.org
R Abbasgholizadeh - 2017 - uh-ir.tdl.org
Rho/Rho kinase pathway is a major regulator of actin cytoskeletal dynamics generation of actin-myosin contractility and has been linked to many human diseases including heart failure, …
Number of citations: 2 uh-ir.tdl.org

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